PEO-IAA

Plant Physiology Auxin Signaling ABP1 Receptor

PEO-IAA uniquely blocks TIR1/AFB-mediated auxin transcription while mimicking IAA-induced rapid protoplast swelling—a dual action not replicated by Auxinole. This makes it the only tool for dissecting ABP1-dependent fast responses from TIR1-dependent transcriptional cascades. Supplied at ≥98% purity with batch-specific QC, it delivers reproducible efficacy across Arabidopsis, rice, maize, and moss. Ideal for auxin signaling studies, tissue culture optimization, and high-throughput TIR1/AFB modulator screening. Standard B2B global shipping available.

Molecular Formula C18H15NO3
Molecular Weight 293.3 g/mol
CAS No. 6266-66-6
Cat. No. B1679551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePEO-IAA
CAS6266-66-6
SynonymsPEO-IAA
Molecular FormulaC18H15NO3
Molecular Weight293.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CC(C2=CNC3=CC=CC=C32)C(=O)O
InChIInChI=1S/C18H15NO3/c20-17(12-6-2-1-3-7-12)10-14(18(21)22)15-11-19-16-9-5-4-8-13(15)16/h1-9,11,14,19H,10H2,(H,21,22)
InChIKeySJVMWLJNHPHNPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PEO-IAA (CAS 6266-66-6): A Definitive Auxin Antagonist for TIR1/AFB Receptor Pathway Analysis


PEO-IAA (2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid) is a synthetic auxin antagonist that functions by competitively binding to the TIR1/AFB family of auxin receptors [1]. As an α-alkyl-IAA derivative, PEO-IAA is characterized by its ability to block the formation of the SCF^TIR1/AFB - Aux/IAA co-receptor complex, thereby inhibiting the downstream transcriptional responses typically activated by endogenous auxins like indole-3-acetic acid (IAA) [2]. This mechanism of action distinguishes it from other classes of auxin signaling modulators, making it a precise tool for dissecting TIR1/AFB-mediated pathways in plant biology research [3].

Why PEO-IAA is the Preferred TIR1/AFB Antagonist Over Other Auxin Signaling Inhibitors


Generic substitution with other auxin antagonists like auxinole, BH-IAA, or 5-F-IAA is not scientifically valid due to significant differences in their binding modes, selectivity profiles, and downstream physiological effects [1]. While these compounds are also classified as auxin antagonists, they exhibit distinct structural features that lead to variations in their interaction with the TIR1 receptor's hydrophobic pocket and subsequent functional outcomes [2]. For example, PEO-IAA uniquely induces an auxin-like protoplast swelling response mediated by ABP1, a characteristic not shared by 5-F-IAA, which fails to induce swelling despite activating the TIR1/AFB pathway [1]. The following quantitative evidence underscores why PEO-IAA must be selected based on its specific, experimentally verified activity profile rather than being interchanged with in-class analogs.

Quantitative Differentiation of PEO-IAA Against Key Auxin Antagonist Comparators


PEO-IAA vs. 5-F-IAA: Differential Induction of ABP1-Mediated Protoplast Swelling

PEO-IAA is differentiated from the comparator 5-F-IAA by its ability to induce rapid protoplast swelling, a response mediated by the AUXIN BINDING PROTEIN 1 (ABP1) receptor. In a direct head-to-head comparison, treatment with 10 µM PEO-IAA resulted in a quantifiable auxin-like swelling response in Arabidopsis protoplasts, whereas 10 µM 5-F-IAA failed to induce any swelling above baseline levels, despite its known activity on the TIR1/AFB pathway [1]. This functional divergence highlights that PEO-IAA engages a distinct, non-TIR1-mediated rapid auxin response pathway, a property not shared by 5-F-IAA.

Plant Physiology Auxin Signaling ABP1 Receptor

PEO-IAA vs. Auxinole: Contrasting Effects on Hypocotyl Growth Despite Shared TIR1 Antagonism

While both PEO-IAA and auxinole are potent TIR1/AFB antagonists, a direct comparison in Arabidopsis hypocotyl growth assays reveals a key functional divergence. Auxinole treatment led to a significant reduction in hypocotyl growth, a classic auxin-antagonistic phenotype. In contrast, PEO-IAA, at comparable concentrations, did not suppress hypocotyl growth, demonstrating that its anti-auxin activity is context-dependent and does not manifest uniformly across all auxin-regulated developmental processes [1]. This is supported by cross-study observations where auxinole shows a strong hydrophobic interaction with the TIR1 F82 residue, a feature that may underlie its more pronounced effect on growth inhibition compared to the PEO-IAA lead structure [2].

Plant Development Hypocotyl Elongation TIR1/AFB Antagonists

PEO-IAA vs. IAA: Quantified Antagonism of Apical Dominance in Cannabis sativa

PEO-IAA's functional antagonism of the natural auxin IAA is demonstrated by its ability to suppress auxin-induced apical dominance. In a controlled study using C. sativa seedlings, the application of PEO-IAA at a concentration of 10 µg/L in the growth media resulted in a measurable suppression of IAA-mediated apical dominance, leading to a quantifiable slowing of shoot growth . This effect is a direct consequence of PEO-IAA's competitive binding to TIR1/AFB receptors, thereby blocking the downstream signaling cascade initiated by endogenous IAA.

Cannabis Science Apical Dominance Auxin Antagonism

PEO-IAA vs. Auxinole: Structural Basis for Divergent TIR1 Binding Modes

The molecular basis for PEO-IAA's differentiation from auxinole lies in their distinct interactions with the TIR1 auxin-binding pocket. Structural analysis reveals that auxinole achieves high-affinity binding through a strong hydrophobic interaction between its 2,4-dimethylphenyl ring and the F82 residue of TIR1, a contact critical for its potent antagonism [1]. As the lead compound from which auxinole was derived, PEO-IAA lacks this dimethylphenyl moiety and thus engages the binding pocket differently, resulting in a distinct pharmacological profile that includes the inability to block hypocotyl growth [2]. This structural divergence at the atomic level translates directly to the functional differences observed in planta.

Structural Biology TIR1 Receptor Antagonist Design

Validated Research and Application Scenarios for PEO-IAA Based on Comparative Evidence


Investigating ABP1-Mediated Rapid Auxin Responses

Based on the direct evidence that PEO-IAA induces an auxin-like protoplast swelling response while 5-F-IAA does not [1], PEO-IAA is the compound of choice for studies aimed at dissecting the ABP1-dependent rapid auxin signaling pathway. Its use as a positive control or as a tool to elicit this specific response is validated, whereas 5-F-IAA would be an inappropriate substitute for this application.

Modulating Apical Dominance in Cannabis sativa Micropropagation

The quantified data showing that 10 µg/L PEO-IAA suppresses IAA-induced apical dominance in C. sativa seedlings [1] provides a clear, evidence-based protocol for its use in cannabis tissue culture and micropropagation. This application is particularly relevant for optimizing plant architecture and improving cutting production efficiency in commercial cannabis operations.

Functional Studies of TIR1/AFB-Mediated Gene Expression Without Growth Confounds

Given the evidence that PEO-IAA does not inhibit hypocotyl growth unlike auxinole [1], PEO-IAA is the preferred TIR1/AFB antagonist for gene expression studies in tissues like the hypocotyl where the inhibition of growth by other antagonists could introduce confounding variables. This allows for a cleaner interpretation of transcriptional changes directly attributable to TIR1/AFB signaling blockade.

Structure-Activity Relationship (SAR) Studies for TIR1 Antagonist Development

PEO-IAA serves as the essential lead compound for SAR studies aimed at developing next-generation TIR1/AFB antagonists. Its structural differentiation from auxinole, particularly the absence of the 2,4-dimethylphenyl group that interacts with F82 [1], provides a clear starting point for chemical modifications designed to tune binding affinity, selectivity, or functional outcomes in planta.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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